molecular formula C16H19N5O4S2 B2914042 N-(4-amino-6-oxo-2-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide CAS No. 868225-76-7

N-(4-amino-6-oxo-2-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide

Cat. No.: B2914042
CAS No.: 868225-76-7
M. Wt: 409.48
InChI Key: GRIRPCGECQWHJN-UHFFFAOYSA-N
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Description

N-(4-amino-6-oxo-2-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core linked to a dihydropyrimidinone scaffold. This compound’s design suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to pyrimidine analogs, such as kinases or antibacterial targets .

Properties

IUPAC Name

N-[4-amino-6-oxo-2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1H-pyrimidin-5-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O4S2/c17-13-12(19-14(23)10-4-2-6-26-10)15(24)21-16(20-13)27-8-11(22)18-7-9-3-1-5-25-9/h2,4,6,9H,1,3,5,7-8H2,(H,18,22)(H,19,23)(H3,17,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIRPCGECQWHJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CS3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-amino-6-oxo-2-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and comparative analysis with similar compounds.

Molecular Characteristics

The compound has the following molecular properties:

  • Molecular Formula : C₁₆H₁₉N₅O₄S₂
  • Molecular Weight : Approximately 393.4 g/mol
  • Functional Groups : Contains amino, oxo, and thio groups which enhance its biological properties .

Research indicates that N-(4-amino-6-oxo...) acts primarily as a dual inhibitor of thymidylate synthase , an essential enzyme in nucleotide synthesis. This inhibition is crucial for the antiproliferative effects observed in cancer cells. The compound's structure allows it to mimic substrates of thymidylate synthase, thereby effectively blocking its activity.

Biological Activities

  • Anticancer Properties :
    • The compound has shown promising results in inhibiting cancer cell proliferation through its action on thymidylate synthase. This mechanism is similar to that of established chemotherapeutics like 5-fluorouracil and methotrexate, which also target nucleotide synthesis pathways .
    • Comparative studies suggest that its unique structural features may offer advantages in overcoming resistance mechanisms commonly seen with traditional anticancer agents.
  • Antimicrobial Activity :
    • Preliminary studies have suggested that N-(4-amino-6-oxo...) exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Potential Applications :
    • Due to its biological activities, this compound may have applications in:
      • Cancer therapy
      • Antimicrobial treatments
      • Other therapeutic areas requiring enzyme inhibition .

Comparative Analysis

To better understand the potential of N-(4-amino-6-oxo...), it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
5-FluorouracilPyrimidine derivativeAnticancer agent targeting thymidylate synthase
MethotrexateFolate analogueAntimetabolite used in cancer therapy
CapecitabineProdrug of 5-fluorouracilAnticancer agent with selective tumor targeting
N-(4-amino-6-oxo...)Tetrahydrofuran moiety + thiophene ringDual inhibitor of thymidylate synthase; potential for antimicrobial activity

This table illustrates how N-(4-amino-6-oxo...) may provide unique pharmacological benefits due to its distinct structural features compared to traditional drugs .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : Laboratory tests have demonstrated that N-(4-amino-6-oxo...) effectively inhibits the growth of various cancer cell lines at micromolar concentrations. The compound's mechanism involves inducing apoptosis in these cells, providing a basis for its potential use as an anticancer agent.
  • Animal Models : Preliminary animal studies are underway to assess the efficacy and safety profile of this compound in vivo. These studies aim to evaluate its therapeutic potential against specific types of tumors and infections .
  • Structure Activity Relationship (SAR) : Ongoing research focuses on understanding the SAR of this compound to optimize its biological activity further. Modifications to the molecular structure are being tested to enhance potency and selectivity against target enzymes .

Scientific Research Applications

N-(4-amino-6-oxo-2-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide is a complex organic compound that has a molecular weight of approximately 393.4 g/mol. Its structure includes multiple functional groups, including amino, oxo, and thio groups, which contribute to its reactivity and biological properties.

Scientific Research Applications
this compound has potential applications in:

  • Antiproliferative Effects Research indicates that this compound exhibits promising biological activities, particularly as a dual inhibitor of thymidylate synthase, an important enzyme in nucleotide synthesis. This inhibition can lead to antiproliferative effects on cancer cells.
  • Antimicrobial Properties Some studies have suggested antimicrobial properties, making it a candidate for further exploration in drug development.
  • Interaction studies are crucial for understanding how N-(4-amino-6-oxo...) interacts with biological systems.

Several compounds share structural similarities with N-(4-amino-6-oxo...) and are worth comparing:

Compound NameStructure FeaturesBiological Activity
5-FluorouracilPyrimidine derivativeAnticancer agent targeting thymidylate synthase
MethotrexateFolate analogueAntimetabolite used in cancer therapy
CapecitabineProdrug of 5-fluorouracilAnticancer agent with selective tumor targeting

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

The compound is synthesized via multi-step reactions involving pyrimidine ring formation, thioether coupling, and functional group modifications. Key steps include:

  • Pyrimidine Core Construction :
    Pyrimidine derivatives are often synthesized via cyclocondensation reactions. For example, ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate ( ) serves as a precursor in analogous syntheses. Cyclization of intermediates with formamide or phenyl isocyanate under controlled temperatures (110–160°C) forms bicyclic pyrimido[4,5-d]pyrimidines, as observed in related systems ( , ).
  • Thioether Linkage Formation :
    The thioether group (-S-) is introduced via nucleophilic substitution. For instance, reaction of 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate with 2-(mesitylamino)-2-oxoethyl bromide under basic conditions yields the thioether bond ( , ).
  • Amide Coupling :
    The tetrahydrofuran-linked amide group is attached via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the pyrimidine intermediate and thiophene-2-carboxylic acid derivatives ( ).

Functional Group Reactivity

The compound’s reactivity is governed by its functional groups:

Functional Group Reactivity Example Reactions
Amino (-NH₂) Nucleophilic substitution, Schiff base formationReacts with aldehydes (e.g., formamide) to form imine intermediates ( , ).
Thioether (-S-) Oxidation, alkylationOxidized to sulfone with H₂O₂ or mCPBA ( ). Participates in SN2 reactions with alkyl halides.
Oxo (=O) Hydrogen bonding, keto-enol tautomerismStabilizes interactions with enzymes (e.g., thymidylate synthase) ().
Tetrahydrofuran Amide Acid-/base-catalyzed hydrolysisRing-opening under acidic conditions (e.g., H₂SO₄) yields linear amines ( , ).

Interaction Studies and Biological Relevance

The compound exhibits dual inhibition of thymidylate synthase and antimicrobial activity (, ). Key interaction mechanisms include:

  • Enzyme Binding :
    The pyrimidine core mimics folate substrates, binding to thymidylate synthase’s active site via hydrogen bonds with conserved residues (e.g., Arg21, Asp169) ().
  • Antimicrobial Activity :
    The thiophene carboxamide moiety disrupts bacterial cell wall synthesis, as seen in analogs like raltegravir ( , ).

Comparative Analysis with Analogous Compounds

Compound Structural Features Key Reactions Biological Target
5-Fluorouracil Pyrimidine derivativeInhibits thymidylate synthaseColorectal cancer (, )
Methotrexate Folate analogBinds dihydrofolate reductaseAutoimmune disorders ()
Capecitabine Prodrug of 5-fluorouracilEnzymatic conversion to 5-FUBreast cancer ()

This compound’s unique tetrahydrofuran-thiophene hybrid structure enhances metabolic stability compared to traditional pyrimidine drugs ( , ).

Stability and Degradation Pathways

  • Oxidative Degradation : The thioether group is susceptible to oxidation, forming sulfoxide/sulfone derivatives under accelerated stability testing ( , ).
  • Hydrolytic Degradation : The amide bond hydrolyzes in acidic media (pH < 3), generating thiophene-2-carboxylic acid and pyrimidine amine fragments ( , ).

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of dihydropyrimidinone derivatives. Key structural analogs and their distinguishing features are summarized below:

Compound Name / ID Core Structure Key Substituents Molecular Weight Notable Properties Reference
Target Compound Dihydropyrimidinone-thiophene Tetrahydrofuran-methylamino-ethylthio, 4-amino-6-oxo Not provided Potential conformational rigidity from THF moiety; likely moderate solubility -
N-(4-amino-2-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide Dihydropyrimidinone-furan Ethylthio-thiadiazole, furan carboxamide 453.5 Thiadiazole group may enhance antibacterial activity; lower solubility than thiophene analogs
6-Aryl-4-oxo-1,4-dihydropyrimidine derivatives (5a–5d) Dihydropyrimidinone Ethyl, methyl benzoate, trifluoromethyl benzyl, propylthio 300–400 (est.) Broad-spectrum antibacterial activity; substituents influence lipophilicity
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) Tetrahydrobenzo[b]thiophene Ethoxy-oxoethyl, 4-hydroxyphenyl 390.14 Enhanced aromatic stacking potential; phenolic group improves solubility
N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide Pyridazine-thiophene Benzodioxole, pyridazine core 414.5 Pyridazine core may alter electronic properties; benzodioxole enhances metabolic stability

Key Observations :

  • THF vs. Furan/Thiadiazole Substituents : The target compound’s THF-derived substituent likely enhances rigidity compared to the more flexible ethylthio-thiadiazole group in . This could improve binding specificity in enzyme pockets.
  • Core Heterocycle Variations: Pyridazine () and benzo[b]thiophene () cores exhibit distinct electronic profiles compared to the dihydropyrimidinone-thiophene hybrid, impacting charge distribution and intermolecular interactions.
Spectroscopic Comparisons (NMR)
  • Regions of Interest: NMR data from for related dihydropyrimidinones shows that chemical shifts in regions A (positions 39–44) and B (positions 29–36) vary significantly with substituents. For the target compound, the THF-methylamino group would perturb these regions, similar to how morpholine or pyrrolidinone substituents alter shifts in patent examples ().

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